N~2~-(2-fluorobenzyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
N~2~-(2-fluorobenzyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorobenzyl group, a methyl group, and a sulfonyl glycinamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-fluorobenzyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the introduction of the fluorobenzyl group, the methylation of the nitrogen atom, and the attachment of the sulfonyl glycinamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-fluorobenzyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
N~2~-(2-fluorobenzyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(2-fluorobenzyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-chloro-6-fluorobenzyl)-N-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N~2~-(2,5-dimethoxyphenyl)-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N~2~-(2-chloro-6-fluorobenzyl)-N-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
N~2~-(2-fluorobenzyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19FN2O3S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-methylacetamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-13-7-9-15(10-8-13)24(22,23)20(12-17(21)19-2)11-14-5-3-4-6-16(14)18/h3-10H,11-12H2,1-2H3,(H,19,21) |
InChI Key |
MJDSHGQGYCCZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)NC |
Origin of Product |
United States |
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